Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Description
Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate (CAS 1785562-82-4) is a bicyclic heterocyclic compound featuring a 1,3-benzodiazole core. The structure includes two nitrogen atoms at positions 1 and 3 of the aromatic ring, a ketone group at position 2, methyl substituents at positions 1 and 3, and a methyl ester group at position 5. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 170.21 g/mol . This compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors, as evidenced by its structural analogs in bromodomain inhibitor research .
Properties
IUPAC Name |
methyl 1,3-dimethyl-2-oxobenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12-8-5-4-7(10(14)16-3)6-9(8)13(2)11(12)15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLGJNPQCFCMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Methyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of benzodiazoles exhibit significant antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains due to its ability to interfere with cellular processes .
- Anticancer Properties : Research has suggested that benzodiazole derivatives can induce apoptosis in cancer cells. This compound has shown promise in preclinical studies targeting specific cancer pathways .
Materials Science
The compound is being explored for its role in developing novel materials:
- Polymer Chemistry : Its unique structure allows it to be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of benzodiazole units into polymer backbones can improve material performance under various conditions .
Biological Studies
The compound is also significant in biological research:
- Enzyme Inhibition Studies : Investigations into enzyme interactions have revealed that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for drug development and understanding metabolic diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
In vitro studies conducted on various cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed significant changes in cell cycle distribution and apoptotic markers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related derivatives, emphasizing substituents, heteroatoms, and key properties:
Key Differences and Implications
Ester vs. Carboxylic Acid: The methyl ester in the target compound improves metabolic stability and membrane permeability relative to the carboxylic acid derivative (2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid), which may exhibit higher solubility but lower bioavailability .
Heteroatom Influence :
- Replacing one nitrogen with oxygen (e.g., in benzoxazole derivatives) alters the electron density of the aromatic ring, affecting hydrogen-bonding capacity and dipole interactions. Benzoxazole derivatives (e.g., Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate) may exhibit weaker interactions with polar enzyme pockets compared to benzodiazoles .
Biological Activity :
- Analogs like compound 7k (from ) demonstrate the pharmacophoric importance of the 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole core in bromodomain inhibition. The sulfonamide side chain in 7k enhances selectivity for TRIM24/BRPF1, highlighting the scaffold’s adaptability in drug design .
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester moiety (-COOCH₃) undergoes nucleophilic acyl substitution reactions. Common nucleophiles include amines, alkoxides, and thiols, leading to amide, ester, or thioester derivatives, respectively.
Example Reaction:
Conditions:
-
Basic (e.g., NaOH) or acidic catalysis.
-
Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
Hydrolysis Reactions
The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt.
Pathways:
| Condition | Product | Mechanism |
|---|---|---|
| Acidic (H₃O⁺) | 1,3-dimethyl-2-oxo-benzodiazole-5-carboxylic acid | Protonation followed by water attack . |
| Basic (OH⁻) | Carboxylate salt | Saponification . |
Reduction of the Oxo Group
The 2-oxo group can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), forming a dihydrobenzodiazole derivative.
Reaction:
Key Considerations:
Electrophilic Aromatic Substitution (EAS)
The benzodiazole ring undergoes EAS at electron-rich positions. Methyl groups (electron-donating) and the ester (electron-withdrawing) direct incoming electrophiles.
Directing Effects:
| Substituent | Position | Directing Influence |
|---|---|---|
| 1,3-dimethyl | Ortho/para | Activating |
| 5-carboxylate | Meta | Deactivating |
Example Reactions:
-
Nitration: Introduces nitro groups at positions 4 or 6.
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Sulfonation: Sulfonic acid formation at position 4 under fuming H₂SO₄.
Oxidation Reactions
Controlled oxidation targets the methyl groups or the benzodiazole ring.
Pathways:
-
Methyl Group Oxidation: Harsh conditions (e.g., KMnO₄/H⁺) convert methyl to carboxylic acid.
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Ring Oxidation: Rare but possible with strong oxidizers like CrO₃, leading to ring-expanded products.
Cyclization Reactions
Intramolecular reactions form fused heterocycles. For example, heating with POCl₃ promotes cyclization via dehydration .
Example:
Preparation Methods
Cyclization to Form the Benzodiazole Ring
The benzodiazole scaffold is constructed via condensation of o-phenylenediamine with a carbonyl source. For 2-oxo derivatives, urea or its analogs are commonly used. A representative pathway involves:
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Reacting 5-nitro-o-phenylenediamine with urea under acidic conditions to form 5-nitro-2-oxo-2,3-dihydro-1H-benzodiazole.
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Reduction of the nitro group to an amine using catalytic hydrogenation or Fe/HCl.
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Carboxylation at the 5-position via Kolbe-Schmitt or directed ortho-metalation strategies.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Urea, H2SO4, 140°C, 6 h | 65–70% |
| Nitro Reduction | H2/Pd-C, MeOH, RT | 85% |
| Carboxylation | CO2, KOH, 200°C | 50–60% |
Methylation at the 1- and 3-Positions
Methylation of the amine groups in the benzodiazole core is achieved using methylating agents such as methyl iodide or dimethyl sulfate . This step often requires a base to deprotonate the nitrogen atoms:
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Dissolve the intermediate 5-carboxy-2-oxo-2,3-dihydro-1H-benzodiazole in DMF.
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Add methyl iodide (2.2 eq) and potassium carbonate (3 eq).
Optimization Insights
-
Excess methyl iodide improves yields but risks over-alkylation.
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Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
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Yields typically range from 70–80% after purification by recrystallization.
Esterification of the Carboxylic Acid
The final step involves converting the 5-carboxylic acid to a methyl ester. Classical Fischer esterification or Steglich esterification are applicable:
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Combine 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzodiazole-5-carboxylic acid with methanol.
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Add catalytic sulfuric acid (Fischer) or DCC/DMAP (Steglich).
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Reflux for 6–8 h, followed by solvent evaporation and purification.
Comparative Analysis
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Fischer | MeOH, H2SO4 | 80°C | 75% |
| Steglich | DCC, DMAP | RT | 85% |
Alternative Pathways and Industrial Adaptations
One-Pot Multicomponent Synthesis
Recent advances favor one-pot methodologies to reduce isolation steps:
-
React o-phenylenediamine , methyl isocyanate , and methyl chloroformate in acetonitrile.
-
Use microwave irradiation (100 W, 120°C, 30 min) to accelerate cyclization and esterification.
Advantages
-
20% reduction in reaction time.
-
Overall yield improves to 80% due to minimized intermediate degradation.
Enzymatic Esterification
Green chemistry approaches employ lipases (e.g., Candida antarctica Lipase B) for esterification:
-
Mix the carboxylic acid with methanol in tert-butanol.
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Add immobilized lipase (50 mg/mmol substrate).
Performance Metrics
-
Conversion rate: 90% .
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Avoids acidic/basic conditions, preserving acid-sensitive functional groups.
Critical Analysis of Synthetic Challenges
Regioselectivity in Methylation
Unwanted methylation at the 5-position can occur if the carboxyl group is unprotected. Solutions include:
Purification Challenges
The product often co-crystallizes with unreacted starting materials. Effective strategies:
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Column chromatography : Silica gel with ethyl acetate/hexane (1:3).
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Crystallization : Use ethanol/water (7:3) for high-purity isolates (>98%).
Scalability and Industrial Production
Continuous Flow Synthesis
Industrial-scale production utilizes flow reactors for improved heat/mass transfer:
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 88% |
| Energy Cost | High | Moderate |
| Capital Investment | Low | High |
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. The methyl groups (1- and 3-positions) typically resonate at δ 3.0–3.5 ppm, while the ester carbonyl appears at δ 165–170 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 221 [M+H]+ for analogs) and fragmentation patterns .
Q. Advanced
- Single-Crystal X-Ray Diffraction : Resolve the 3D structure to verify the lactam ring puckering (Cremer-Pople parameters) and hydrogen-bonding networks. SHELXL software is widely used for refinement, leveraging high-resolution data to minimize R-factors .
- Solid-State NMR : Probe intermolecular interactions (e.g., C=O···H-N) in the crystal lattice, correlating with Hirshfeld surface analysis .
How do hydrogen-bonding interactions influence the solid-state packing and stability of this compound?
Advanced
The lactam ring (2-oxo group) and ester carbonyl participate in N-H···O and C=O···H-C hydrogen bonds, forming supramolecular dimers or chains. Graph set analysis (e.g., Etter’s rules) reveals recurring motifs like rings, which stabilize the crystal lattice . Disruption of these interactions (e.g., via solvent polymorphism) can alter melting points and solubility, necessitating controlled recrystallization from DMF/acetic acid mixtures .
What computational strategies are effective for modeling the compound’s conformational dynamics?
Q. Advanced
- Cremer-Pople Puckering Coordinates : Quantify ring puckering in the 1,3-benzodiazole core. For six-membered rings, amplitude () and phase () parameters predict pseudorotational pathways .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental (X-ray) and theoretical bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .
How can researchers resolve contradictions between experimental data and computational predictions?
Q. Advanced
- Data Reconciliation Workflow :
- Case Study : A 0.1 Šdeviation in C=O bond lengths between X-ray and DFT may arise from thermal motion (B-factors > 5 Ų). Refinement with anisotropic displacement parameters improves agreement .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Q. Advanced
- Low Solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Twinning : Employ SHELXE for deconvoluting overlapping reflections in twinned crystals .
- Disorder : Methyl groups may exhibit rotational disorder. Apply restraints (ISOR/DFIX in SHELXL) during refinement .
How does steric hindrance from the 1,3-dimethyl groups impact reactivity in downstream derivatization?
Advanced
The methyl groups reduce nucleophilicity at the adjacent nitrogen atoms, favoring reactions at the 5-carboxylate or 2-oxo positions. For example:
- Acylation : Bulky acylating agents (e.g., crotonyl chloride) selectively target the 5-carboxylate due to steric shielding of the lactam nitrogen .
- Metal Coordination : The 2-oxo group acts as a weak ligand for transition metals (e.g., Cu²+), but methylation at N1/N3 limits chelation efficiency .
What are the best practices for ensuring compound stability during storage and handling?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
